1-(5-methyl-2-nitrophenyl)methanamine hydrochloride
Description
1-(5-Methyl-2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methyl group at the 5-position and a nitro group at the 2-position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
40896-71-7 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(5-methyl-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-2-3-8(10(11)12)7(4-6)5-9;/h2-4H,5,9H2,1H3;1H |
InChI Key |
WVVZFIHFMONLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of Methyl-Substituted Benzene Derivatives
The introduction of nitro and methyl groups at specific positions on the benzene ring is critical. Starting with 3-methyltoluene , nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 2-nitro-5-methyltoluene as the major product, leveraging the methyl group’s ortho/para-directing effects. Subsequent bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation (AIBN, light) generates 5-methyl-2-nitrobenzyl bromide , a key intermediate for amination.
Direct Amination via Gabriel Synthesis
5-methyl-2-nitrobenzyl bromide undergoes nucleophilic substitution with potassium phthalimide in anhydrous DMF at 80°C for 12 hours, forming N-(5-methyl-2-nitrobenzyl)phthalimide (yield: 85–90%). Hydrazinolysis with hydrazine hydrate in ethanol at reflux liberates the primary amine, 1-(5-methyl-2-nitrophenyl)methanamine , which is precipitated as the hydrochloride salt using concentrated HCl in diethyl ether (yield: 78%).
Imine Protection and Acidic Hydrolysis
Schiff Base Formation
Condensation of 2-nitro-5-methylbenzaldehyde with diphenylmethylamine in toluene under Dean-Stark conditions forms the corresponding imine, N-(diphenylmethylidene)-1-(5-methyl-2-nitrophenyl)methanamine , with azeotropic removal of water (yield: 92%). This intermediate stabilizes the amine against oxidation during subsequent steps.
Hydrolysis to Primary Amine Hydrochloride
Treatment of the imine with 6 M HCl in THF/water (1:1) at 25°C for 4 hours cleaves the Schiff base, yielding 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride after solvent evaporation and recrystallization from ethanol (yield: 88%, purity >99% by HPLC).
Reductive Amination of Carbonyl Intermediates
Aldehyde Reduction
2-nitro-5-methylbenzaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid). The reaction proceeds at 25°C for 24 hours, directly yielding the primary amine, which is converted to the hydrochloride salt with gaseous HCl (yield: 75%).
Direct Amination of Halogenated Intermediates
Nucleophilic Substitution
Reacting 5-methyl-2-nitrobenzyl chloride with aqueous ammonia (28%) in a sealed tube at 100°C for 8 hours produces 1-(5-methyl-2-nitrophenyl)methanamine , isolated as the hydrochloride salt after acidification (yield: 70%, melting point: 210–212°C).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gabriel Synthesis | 5-methyl-2-nitrobenzyl bromide | K-phthalimide, N₂H₄·H₂O, HCl | 78 | 98.5 |
| Imine Hydrolysis | 2-nitro-5-methylbenzaldehyde | Diphenylmethylamine, HCl | 88 | 99.2 |
| Reductive Amination | 2-nitro-5-methylbenzaldehyde | NH₄OAc, NaBH₃CN, HCl | 75 | 97.8 |
| Direct Amination | 5-methyl-2-nitrobenzyl chloride | NH₃ (aq), HCl | 70 | 96.0 |
Key Observations :
-
The imine hydrolysis route offers the highest yield and purity, attributed to the stability of the Schiff base intermediate.
-
Gabriel synthesis requires harsh hydrazinolysis conditions but avoids over-alkylation side reactions.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the target compound is electron-donating, increasing electron density on the aromatic ring compared to halogenated analogs (e.g., 2-chloro or 5-bromo derivatives). This may influence reactivity in electrophilic substitution reactions or binding affinity in receptor-ligand interactions .
Steric Considerations :
- Bulky substituents, such as the cyclopentyl group in 1-[1-(2,5-dichlorophenyl)cyclopentyl]methanamine HCl, introduce steric hindrance that may limit interaction with flat binding pockets but improve metabolic stability .
Biological Activity
1-(5-Methyl-2-nitrophenyl)methanamine hydrochloride, a compound with potential biological significance, has garnered attention in various fields of research due to its structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula: C8H10N2O2·HCl
- Molecular Weight: 194.64 g/mol
- CAS Number: 20483549
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group in its structure may play a crucial role in its reactivity and binding affinity to target proteins or enzymes.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial communication and biofilm formation, such as PqsD in Pseudomonas aeruginosa . This inhibition can disrupt quorum sensing, leading to reduced virulence.
- Antimicrobial Activity: The compound may exhibit antimicrobial properties through mechanisms that involve disrupting bacterial cell membranes or inhibiting metabolic processes.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of nitrophenyl derivatives, including those similar to this compound. These studies have highlighted the importance of specific substituents on the phenyl ring in determining biological efficacy.
Case Studies:
-
Inhibition of Biofilm Formation:
- Compounds based on the nitrophenyl scaffold have demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa. The most potent inhibitors showed a reduction in the production of signaling molecules critical for biofilm development .
- A specific study reported that modifications to the nitro group and methyl substituents influenced the inhibitory potency, with certain derivatives achieving submicromolar activity .
- Toxicity Assessments:
Data Tables
| Study | Compound Tested | IC50 (µM) | % Biofilm Inhibition | Toxicity (THP-1 Cells) |
|---|---|---|---|---|
| Study 1 | 1-(5-Methyl-2-nitrophenyl)methanamine | 6.4 | 43 ± 6 | No toxicity at 250 µM |
| Study 2 | (2-Nitrophenyl)methanol derivatives | Varies | Significant inhibition | No significant toxicity |
Q & A
Q. What are the recommended synthetic routes for 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride?
The synthesis typically involves a multi-step approach:
Nitration : Introduce the nitro group to a toluene derivative (e.g., 5-methyltoluene) under controlled acidic conditions to yield 5-methyl-2-nitrotoluene.
Reduction : Convert the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like SnCl₂ in HCl.
Salt Formation : React the free amine with hydrochloric acid to form the hydrochloride salt.
Purification : Recrystallize from ethanol or use HPLC for high-purity isolation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) as key signals .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ = 201.06 g/mol) and purity .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. How should the compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are recommended. Stability under ambient conditions is limited due to nitro group sensitivity to light and heat .
Advanced Research Questions
Q. What molecular interactions drive its biological activity?
The methanamine group forms hydrogen bonds with target proteins (e.g., enzymes or receptors), while the nitro group enhances electron-deficient aromatic interactions. Rigidity from the methyl substituent may improve binding affinity. Computational docking studies (e.g., AutoDock Vina) can predict interactions with serotonin receptors or PDE isoforms .
Q. How can structural analogs inform structure-activity relationships (SAR)?
- Nitro Position : Compare 2-nitro (target compound) vs. 3-nitro or 4-nitro isomers ().
- Substituent Effects : Replace the methyl group with halogens (e.g., 5-fluoro) to assess steric/electronic impacts on receptor binding .
- Enantiomers : Synthesize and test (R)- and (S)-configurations to evaluate chiral selectivity, as seen in similar compounds .
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability : Replicate studies under standardized conditions (e.g., pH, temperature).
- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolism.
- Off-Target Effects : Employ selectivity panels (e.g., CEREP) to rule out non-specific binding .
Q. What computational methods support mechanistic studies?
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to study binding stability over time.
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group reduction potential) .
Q. How does the compound compare to PDE inhibitors in preclinical studies?
While not a direct PDE inhibitor, its benzothiophene analogs show PDE10A inhibition. Modify the methanamine moiety or nitro positioning to enhance PDE affinity. In vitro kinase assays (e.g., ADP-Glo™) can validate activity .
Methodological Considerations
Q. What strategies optimize yield during synthesis?
- Temperature Control : Maintain ≤0°C during nitration to minimize byproducts.
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency.
- Scale-Up : Transition from batch to flow chemistry for consistent output .
Q. How to validate pharmacological activity in neuronal models?
- Primary Neurons : Measure cAMP/cGMP levels (ELISA) after treatment to assess PDE modulation.
- Behavioral Assays : Use rodent models (e.g., forced swim test) for antipsychotic potential, comparing to reference drugs like clozapine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
